molecular formula C10H6ClF B11909729 2-Chloro-1-fluoronaphthalene

2-Chloro-1-fluoronaphthalene

Katalognummer: B11909729
Molekulargewicht: 180.60 g/mol
InChI-Schlüssel: GDILNOCXGTYXTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-fluoronaphthalene can be achieved through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, 2-chloronaphthalene can be fluorinated using reagents like Selectfluor under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylthiolate ions can yield methylthio-substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-fluoronaphthalene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-1-fluoronaphthalene primarily involves its ability to undergo nucleophilic substitution reactions. The presence of both chlorine and fluorine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its mono-substituted counterparts.

Eigenschaften

Molekularformel

C10H6ClF

Molekulargewicht

180.60 g/mol

IUPAC-Name

2-chloro-1-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H

InChI-Schlüssel

GDILNOCXGTYXTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.